molecular formula C11H21N B14500713 N,N-Diethylhept-3-yn-1-amine CAS No. 63791-53-7

N,N-Diethylhept-3-yn-1-amine

Cat. No.: B14500713
CAS No.: 63791-53-7
M. Wt: 167.29 g/mol
InChI Key: UKVPVFMSUQTXIK-UHFFFAOYSA-N
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Description

N,N-Diethylhept-3-yn-1-amine is a tertiary amine compound characterized by a hept-3-yne chain and diethylamino functional group . This structure gives the molecule two key features: the tertiary amine, known to act as a base in organic synthesis, and a carbon-carbon triple bond, which is a versatile handle for further chemical transformation through reactions such as metal-catalyzed coupling or cycloaddition . Tertiary amines like this are frequently employed as catalysts, acid scavengers, and starting materials in organic and pharmaceutical chemistry. The steric and electronic properties provided by the diethyl groups and the alkyne moiety make this amine a potential building block for the preparation of more complex, nitrogen- and alkyne-containing functionalized molecules . Its mechanism of action in reactions typically involves the nitrogen's lone pair of electrons, which can act as a Lewis base to deprotonate substrates or facilitate coupling reactions . Researchers may explore its application in developing novel polymers, ligands, or pharmaceutical intermediates. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63791-53-7

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N,N-diethylhept-3-yn-1-amine

InChI

InChI=1S/C11H21N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-7,10-11H2,1-3H3

InChI Key

UKVPVFMSUQTXIK-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCN(CC)CC

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of N,n Diethylhept 3 Yn 1 Amine Analogues

Electrophilic and Nucleophilic Reactivity of the Alkyne Moiety

The carbon-carbon triple bond (alkyne) in N,N-Diethylhept-3-yn-1-amine analogues is a region of high electron density, making it susceptible to attack by electrophiles. However, its reactivity is modulated by the presence of the adjacent amino group and the electronic nature of other substituents. In systems where the alkyne is conjugated with an electron-withdrawing group, such as a carbonyl group (forming a ynone), the alkyne becomes electrophilic and reactive towards nucleophiles. researchgate.netacs.orgnih.govnih.gov

Ynones, which are α,β-acetylenic ketones, are potent Michael acceptors, readily undergoing 1,4-conjugate addition reactions with a variety of nucleophiles. researchgate.netnih.gov This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the alkyne and makes the β-carbon atom electrophilic. Softer nucleophiles, such as thiols and amines, typically favor this conjugate addition over a 1,2-addition to the carbonyl carbon. nih.gov

Heteroatom nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds, are commonly employed in these additions. acs.orgnih.govuib.no For instance, the reaction of ynones with amines or thiols is a highly efficient method for the synthesis of enaminones and β-sulfenyl enones, respectively. These reactions are often highly regioselective and can proceed under mild conditions, sometimes catalyzed by bases or transition metals. researchgate.net While this compound itself is not a ynone, understanding the reactivity of ynones provides a crucial baseline for predicting the behavior of its oxidized or derivatized analogues that may contain a conjugated electron-withdrawing group.

Table 1: Examples of Conjugate Additions to Activated Alkynes

Nucleophile Activated Alkyne Type Product Type Reference
Thiol Ynone β-Thioenone nih.gov
Amine Propiolamide Enaminone nih.gov
Hydrazine Alkynone β-trifluoroborate Borylated Pyrazole researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

Alkynes are versatile participants in cycloaddition reactions, providing a route to a wide variety of carbocyclic and heterocyclic systems. wiley-vch.de The specific type of cycloaddition depends on the reaction partner and the conditions employed.

[2+2] Cycloadditions: These reactions involve the combination of two two-atom components. The cycloaddition of an alkyne with an alkene to form a cyclobutene (B1205218) is a common example. nih.gov These reactions can be promoted photochemically or by transition metal catalysts. nih.govnih.govnih.gov For instance, nickel-catalyzed reductive [2+2] cycloadditions of alkynes have been developed for the synthesis of tetrasubstituted cyclobutenes. nih.gov

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a three-atom dipole and a two-atom dipolarophile (the alkyne). This is a powerful method for constructing five-membered heterocyclic rings. uib.no A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,2,3-triazoles. libretexts.orgorganic-chemistry.org Other 1,3-dipoles like nitrones and azomethine ylides also react with alkynes to form various five-membered heterocycles. nih.govnih.govnih.govbeilstein-journals.org

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.govuib.no When the alkyne is part of the diene system (as in an enyne), it can participate in intramolecular Diels-Alder reactions. wiley-vch.de Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also synthetically valuable. mdpi.com The N-alkenyl iminium ions, for example, can act as 2-azadiene components in [4+2] cycloadditions with alkenes to produce highly substituted piperidines. nih.govnih.gov While traditionally viewed as concerted processes, some [4+2] cycloadditions can proceed through stepwise mechanisms involving zwitterionic intermediates, especially when polar components are involved. researchgate.netmdpi.com

Transformations Involving the Tertiary Amine Functionality

The N,N-diethylamino group in the target molecule is a tertiary amine, which has its own characteristic reactivity, most notably in N-dealkylation reactions.

The removal of an alkyl group from a tertiary amine, known as N-dealkylation, is a significant transformation in both synthetic organic chemistry and drug metabolism. nih.govresearchgate.net Several chemical methods and biological pathways exist for this process.

Chemical N-Dealkylation:

Von Braun Reaction: This classic method involves reacting a tertiary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which then breaks down to yield a cyanamide (B42294) and an alkyl bromide. The desired secondary amine is then obtained by hydrolysis or reduction of the cyanamide. nih.gov

Reaction with Chloroformates: Reagents like α-chloroethyl chloroformate or vinyl chloroformate are widely used for the N-dealkylation of tertiary amines. The reaction forms a carbamate (B1207046) intermediate, which is subsequently cleaved to produce the secondary amine. nih.gov

Metabolic N-Dealkylation: In biological systems, the N-dealkylation of tertiary amines is primarily mediated by cytochrome P450 (CYP450) enzymes. encyclopedia.pubmdpi.comnih.gov The mechanism involves the oxidation of the α-carbon (the carbon atom attached to the nitrogen). encyclopedia.pubmdpi.com This generates an unstable hydroxylated intermediate (a hemiaminal), which spontaneously decomposes into a secondary amine and an aldehyde (in the case of N,N-diethylamino groups, this would be acetaldehyde). encyclopedia.pubmdpi.com The relative rates of removal for different alkyl groups can be influenced by factors such as steric hindrance. nih.govrsc.orgsemanticscholar.org For N,N-diethylamines, the process occurs sequentially, first yielding the N-ethyl secondary amine and then potentially the primary amine. encyclopedia.pub

Table 2: Common N-Dealkylation Methods for Tertiary Amines

Method/Reagent Intermediate Final Product (after workup) Reference
Cyanogen Bromide (von Braun) Cyanamide Secondary Amine nih.gov
Chloroformates Carbamate Secondary Amine nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Catalytic Activation and Reaction Pathways

Transition metals are powerful tools for activating the functional groups in molecules like this compound, enabling unique cyclization and rearrangement reactions that are otherwise difficult to achieve. researchgate.netmdpi.com

Metal catalysts, particularly those based on gold, palladium, ruthenium, and copper, can coordinate to the alkyne moiety of aminoalkynes, activating it towards nucleophilic attack. researchgate.netrsc.orgmdpi.com This activation facilitates intramolecular reactions where the tethered amine group acts as the nucleophile, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.netmdpi.comnih.gov

The specific outcome of these reactions—such as the size of the ring formed (e.g., 5- or 6-membered) and the stereochemistry—can be finely tuned by the choice of metal catalyst, ligands, and reaction conditions. researchgate.netnih.gov For example, gold-catalyzed cycloisomerization of alkyne-containing amino acids is a superior method for generating pyrroline (B1223166) derivatives. nih.gov Similarly, sequential reactions involving the metal-catalyzed formation of an imine from a propargylamine (B41283) followed by an intramolecular cyclization are powerful strategies for assembling complex nitrogen heterocycles like pyridines. mdpi.com

Rearrangement reactions can also be mediated by metal catalysts. utsouthwestern.eduwiley-vch.de For instance, metal-catalyzed wiley-vch.denih.gov-rearrangements of ammonium (B1175870) ylides, which can be formed from tertiary amines, are known synthetic transformations. utsouthwestern.edu While not a direct reaction of the starting aminoalkyne, such rearrangements could be envisioned in subsequent transformations of the molecule. The interaction of the metal with both the alkyne and the amine can lead to complex reaction cascades, resulting in significant molecular reorganization.

Influence of Catalyst Nature, Ligand Structure, Solvent, and Temperature on Reaction Outcomes

The reactivity of N,N-dialkylpropargylamine analogues is highly sensitive to the specific conditions under which a reaction is performed. The choice of catalyst, the structure of the ligands coordinating to the metal center, the solvent system, and the reaction temperature are all critical parameters that can be manipulated to control reaction pathways, yields, and product selectivity. Mechanistic studies have revealed that subtle changes in these factors can lead to significantly different outcomes, enabling chemists to steer a reaction towards a desired product.

Influence of Catalyst Nature

The choice of the transition metal catalyst is fundamental to the outcome of reactions involving N,N-dialkylpropargylamine analogues. Different metals exhibit distinct catalytic activities and selectivities. In the reaction of N,N-dimethylhept-2-yn-1-amine with elemental sulfur, a range of transition metal catalysts were tested, with cobalt acetylacetonate (B107027) [Co(acac)₂] demonstrating superior performance in yielding a mixture of a thioamide and a disubstituted thiophene (B33073). researchgate.net Other metals like vanadium, iron, nickel, and zirconium showed lower yields under the same conditions. researchgate.net

For instance, gold-based catalysts, such as Au/CeO₂, have been effectively used in three-component reactions to synthesize N,N-dialkylpropargylamines. thieme-connect.com Palladium complexes are also widely employed, particularly for cross-coupling reactions. A system combining [Pd(C₃H₅)Cl]₂ with a specific tetraphosphine ligand has proven to be a very efficient catalyst for the alkynylation of aryl bromides with propargylamines. epa.gov In some cases, bimetallic catalysts can offer synergistic effects that enhance catalytic performance compared to their monometallic counterparts. rsc.org The nature of the catalyst precursor and its counter-ion can also play a role; for example, in nickel-catalyzed C-H arylations, Ni(OTf)₂ was found to be an effective precursor. rsc.org

The following table summarizes the effect of different transition metal catalysts on the reaction of N,N-dimethylhept-2-yn-1-amine with elemental sulfur, highlighting the superior activity of the cobalt-based system. researchgate.net

Catalyst [M]Product Ratio (Thioamide/Thiophene)Total Yield (%)
VO(acac)₂1:845
Fe(acac)₃1:1041
Ni(acac)₂1:1548
Zr(acac)₄1:1145
Co(acac)₂2:169

Influence of Ligand Structure

Ligands play a crucial role by modifying the steric and electronic properties of the metal catalyst, thereby influencing its activity, selectivity, and stability. In cobalt-catalyzed reactions of N,N-dimethylhept-2-yn-1-amine, the addition of a phosphine (B1218219) ligand was found to be critical. researchgate.net Among various phosphines tested, triphenylphosphine (B44618) (PPh₃) provided the best product yield and ratio. researchgate.net The use of other ligands, such as triphenyl phosphite (B83602) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), resulted in lower yields. researchgate.net

This dependence on ligand structure is a common feature in transition metal catalysis. For palladium-catalyzed alkynylation, the tetraphosphine all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane was key to achieving high efficiency. epa.govresearchgate.net Similarly, nickel-catalyzed alkylations of aliphatic amides have been optimized using specific phosphine ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) to achieve high selectivity for C(sp³)–H bonds of methyl groups. rsc.org

The data below illustrates how different ligand structures affect the cobalt-catalyzed reaction of N,N-dimethylhept-2-yn-1-amine. researchgate.net

LigandProduct Ratio (Thioamide/Thiophene)Total Yield (%)
(PhO)₃P1:158
Ph₂P(CH₂)₂PPh₂1:144
PPh₃2:169
Dibenzo-18-crown-61:447
No LigandNo reaction

Influence of Solvent

The reaction solvent can significantly impact reaction rates and selectivity by influencing reagent solubility, catalyst stability, and the stabilization of transition states. In the cobalt-catalyzed reaction of N,N-dimethylhept-2-yn-1-amine, toluene (B28343) was identified as the optimal solvent, providing the highest yield. researchgate.net Polar aprotic solvents like DMF gave a comparable yield but altered the product ratio, while dioxane led to a lower yield. researchgate.net The reaction proceeded very poorly in a nonpolar solvent like hexane. researchgate.net

Solvent effects can even dictate the reaction pathway. Studies on the reactions of lithium dialkylaminoborohydrides have shown that the solvent can control the outcome between amination and reduction. latech.edu Increasing the amount of dioxane in a THF/dioxane mixture favored the amination product, demonstrating the solvent's major effect on the reaction mechanism. latech.edu

The effect of various solvents on the cobalt-catalyzed synthesis is detailed in the following table. researchgate.net

SolventProduct Ratio (Thioamide/Thiophene)Total Yield (%)
Toluene2:169
DMF1:165
Dioxane1:147
Hexane2:120

Influence of Temperature

Reaction temperature is a critical parameter that directly affects reaction kinetics. Generally, higher temperatures increase reaction rates, but they can also lead to undesired side reactions or changes in product selectivity. For the cobalt-catalyzed reaction of N,N-dimethylhept-2-yn-1-amine, the optimal temperature was found to be 130°C. researchgate.net Lowering the temperature to 100°C resulted in a decreased yield and a shift in the product ratio, while at 50°C, no reaction was observed. researchgate.net

Temperature can also be used to control competing reaction pathways. For example, in the reaction of lithium N,N-diisopropylaminoborohydride with methyl iodide, amination is the major pathway at 0°C, but as the temperature is increased to 65°C, the competing reduction reaction becomes more favorable. latech.edu This highlights the importance of precise temperature control to achieve a desired chemical transformation. latech.edunottingham.ac.uk

The following table shows the impact of temperature on the reaction of N,N-dimethylhept-2-yn-1-amine. researchgate.net

Temperature (°C)Product Ratio (Thioamide/Thiophene)Total Yield (%)
50
1001:165
1302:169

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the characterization of alkynyl amines. The chemical shift (δ) of each nucleus in the spectrum provides information about its local electronic environment. researchgate.net

In the ¹H NMR spectrum of N,N-Diethylhept-3-yn-1-amine, distinct signals are expected for the protons of the two ethyl groups attached to the nitrogen, the methylene (B1212753) groups of the main chain, and the terminal methyl group of the propyl substituent on the alkyne. Hydrogens on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and appear at a lower field (higher ppm value). libretexts.org Similarly, protons on carbons adjacent to the triple bond also exhibit characteristic shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom Position¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)
1~2.55 (t)~48.2
2~2.40 (t)~21.5
3 (sp)-~82.0
4 (sp)-~78.0
5~2.15 (t)~12.5
6~1.45 (sextet)~22.8
7~0.95 (t)~13.5
N-CH₂~2.50 (q, J = 7.1)~47.0
N-CH₂-CH₃~1.00 (t, J = 7.1)~11.8

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and definitively assign all signals. wiley.com These experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton piece by piece. github.iocam.ac.uk

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edulibretexts.org A COSY spectrum of this compound would show cross-peaks connecting the CH₂ and CH₃ protons of the ethyl groups, as well as correlations between the protons at positions 1 and 2, and among the protons at positions 5, 6, and 7, confirming the propyl and N,N-diethylaminoethyl fragments. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (¹J coupling). github.ionews-medical.net It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. sdsu.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts listed in Table 1.

Table 2: Predicted Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsInformation Gained
COSY H1 ↔ H2; H5 ↔ H6 ↔ H7; N-CH ₂ ↔ N-CH₂-CHConfirms the -CH₂-CH₂-N and -CH₂-CH₂-CH₃ spin systems.
HSQC H1 ↔ C1; H2 ↔ C2; H5 ↔ C5; etc.Unambiguously assigns carbon signals based on direct C-H attachment.
HMBC N-CH ₂ ↔ C1; H2 ↔ C1, C3, C4; H5 ↔ C3, C4, C6Connects the N,N-diethylaminoethyl fragment to the alkynyl group and the propyl group to the alkyne, confirming the complete molecular structure.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. wikipedia.orglibretexts.org It typically generates ions with little to no fragmentation, making it ideal for determining a compound's molecular weight. nih.gov Amines are basic compounds that are readily ionized under positive-ion ESI conditions via protonation to form the pseudomolecular ion [M+H]⁺. nih.gov For this compound, ESI-MS would be expected to show a prominent signal corresponding to the mass of the protonated molecule.

Hyphenated chromatography-mass spectrometry techniques are essential for the analysis of complex mixtures, such as reaction products or purity assessments. rsc.org

GC-MS : This technique separates volatile compounds in the gas phase before they are ionized and detected by the mass spectrometer. chromatographyonline.com While many amines can be analyzed directly, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. copernicus.orgh-brs.de GC-MS provides both the retention time of the compound and its mass spectrum, allowing for confident identification.

LC-MS : Liquid chromatography-mass spectrometry is a powerful tool for analyzing a wide range of compounds, including those that are not sufficiently volatile for GC. rsc.orgbiorxiv.org For amine analysis, reversed-phase LC can be paired with ESI-MS. biorxiv.org The use of ion-pairing agents or specific mobile phase additives can enhance chromatographic retention and separation. acs.org LC-MS is instrumental in monitoring reaction progress and identifying impurities. biorxiv.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, though it is more commonly associated with large biomolecules. However, its application can be extended to small molecules, often through chemical derivatization, which enhances ionization efficiency and specificity. nih.govtandfonline.com MALDI imaging allows for the visualization of the spatial distribution of analytes directly in tissue sections. nih.gov

For a small amine like this compound, a derivatization strategy would be necessary for effective MALDI analysis. nih.gov An appropriate derivatizing agent would react with the amine to add a permanently charged group or a moiety with high proton affinity, facilitating desorption and ionization. nih.govnih.gov This imaging technique could then be employed in specialized academic studies to map the localization of the compound within a biological sample, such as a dosed tissue slice.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected m/zIon SpeciesApplication
ESI-MS Positive168.1747[M+H]⁺Molecular Weight Confirmation
GC-MS Electron Ionization (EI)167.1669[M]⁺Identification in Mixtures, Structural Fragmentation Analysis
LC-MS ESI (Positive)168.1747[M+H]⁺Purity Analysis, Reaction Monitoring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For the compound this compound, the IR spectrum is characterized by the vibrations of its specific structural components: the tertiary amine, the internal alkyne, and the aliphatic carbon chains.

The most notable feature in the IR spectrum of this compound is the absence of N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines. wpmucdn.comorgchemboulder.com Since this compound is a tertiary amine, it lacks N-H bonds, and therefore, no absorption is observed in this range. orgchemboulder.comspectroscopyonline.com This absence is a key diagnostic feature for identifying it as a tertiary amine. wpmucdn.comlibretexts.org

The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.commsu.edu These absorptions are often of medium to weak intensity. The internal carbon-carbon triple bond (C≡C) of the alkyne group gives rise to a stretching vibration in the 2100-2260 cm⁻¹ region. specac.com However, for internal and particularly for symmetrically substituted alkynes, this absorption can be very weak or even absent from the spectrum due to the low polarity of the bond and the minimal change in dipole moment during vibration. libretexts.org

The spectrum is further characterized by absorptions from the alkyl groups. The C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and heptyl chains are expected to appear in the 2800-2960 cm⁻¹ region. wpmucdn.com Additionally, C-H bending vibrations for CH₂ and CH₃ groups are typically found around 1440-1500 cm⁻¹ and 1350-1380 cm⁻¹, respectively. wpmucdn.comspecac.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
AlkyneC≡C Stretch (Internal)2100 - 2260Weak to Absent
Aliphatic AmineC-N Stretch1020 - 1250Weak to Medium
AlkylC-H Stretch2800 - 2960Strong
AlkylCH₂ Bend1440 - 1500Medium
AmineN-H StretchNot ApplicableAbsent

Advanced Spectroscopic and Elemental Analysis Techniques in Catalytic Research

In the context of heterogeneous catalysis, where compounds like this compound may serve as ligands, precursors, or modifiers, a suite of advanced analytical techniques is employed to characterize the catalyst's surface, morphology, and stability.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of elements within the top 1-10 nm of a material. In catalytic research involving an amine-containing ligand, XPS is invaluable for probing the interaction between the nitrogen atom and the active metal centers on the catalyst surface.

If this compound were used to modify a metal catalyst, the N 1s core-level spectrum would be of particular interest. The binding energy of the N 1s peak can distinguish between free amine, coordinated amine (alkylammonium ion), and nitride species (Ti-N), which may form under certain reaction or preparation conditions. researchgate.net For example, studies on amine-intercalated titanates have shown N 1s peaks corresponding to Ti-N at 395.7 eV and alkylammonium ions at 402.7 eV. researchgate.net Analysis of the metal's core-level spectrum (e.g., Ti 2p, Pt 4f) can reveal changes in its oxidation state upon coordination with the amine, providing direct evidence of electronic interactions that may influence catalytic activity.

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and distribution of catalyst particles at the nanoscale. researchgate.net When a compound such as this compound is used as a capping agent or structure-directing agent during catalyst synthesis, TEM is essential for visualizing its impact on the final structure.

High-resolution TEM can confirm the uniform and conformal coating of catalytic materials and determine the size of crystalline grains. researchgate.net For supported catalysts, TEM images reveal how well the active phase (e.g., metal nanoparticles) is dispersed on the support material. oaepublish.com Establishing a direct correlation between the catalyst's nanostructure, as observed by TEM, and its catalytic performance is a key goal in understanding structure-activity relationships. oaepublish.com Operando TEM setups even allow for the real-time observation of morphological changes in the catalyst under reaction conditions. oaepublish.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique capable of detecting metals at concentrations as low as parts-per-trillion. spectroscopyonline.com In heterogeneous catalysis, a critical aspect of catalyst performance is its stability against the leaching of active metal components into the reaction medium. nih.govchalmers.se ICP-MS is the preferred method for quantifying this metal loss.

To assess catalyst stability, aliquots of the reaction solution are taken over time and analyzed by ICP-MS. nih.gov The presence and concentration of the catalytic metal in the liquid phase provide a direct measure of leaching. chalmers.seresearchgate.net This process is crucial for distinguishing between true heterogeneous catalysis and catalysis caused by dissolved homogeneous species. The coordinating ability of this compound could potentially influence metal leaching by either stabilizing the metal on the support or forming soluble metal-amine complexes, an effect that would be precisely quantified using ICP-MS. nih.gov

Computational Chemistry and Theoretical Modeling of Alkynyl Amines

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like N,N-Diethylhept-3-yn-1-amine. researchgate.net These methods, ranging from semi-empirical to high-level ab initio calculations, provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states. mdpi.comacs.org

A key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity and stability. For alkynyl amines, the nitrogen atom's lone pair and the alkyne's π-system significantly influence the HOMO and LUMO energies.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. researchgate.netgithub.io DFT calculations can predict various properties, including optimized geometry, vibrational frequencies, and electronic properties, which are essential for understanding the molecule's behavior in chemical reactions. github.io For instance, theoretical calculations on the related compound propargylamine (B41283) have been used to determine its rotational signatures, which are crucial for its potential detection in interstellar space. aanda.org

Table 1: Calculated Electronic Properties of a Model Alkynyl Amine

PropertyCalculated ValueMethod
HOMO Energy-8.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap9.7 eVDFT/B3LYP
Dipole Moment1.5 DDFT/B3LYP

Note: The data in this table is illustrative and based on typical values for similar alkynyl amines. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape of flexible molecules like this compound. nih.govbiorxiv.org These simulations model the movement of atoms over time, providing insights into the different conformations the molecule can adopt and the transitions between them. mdpi.commdpi.com

The conformational flexibility of the diethylamino and heptynyl groups in this compound can significantly impact its reactivity and interactions with other molecules. MD simulations can reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. nih.gov For example, a study on cyclohexane (B81311) demonstrated that MD simulations at different temperatures could capture various types of ring interconversions. nih.gov Similarly, MD simulations can be used to explore the conformational space of this compound, identifying low-energy conformers that are likely to be present under experimental conditions.

The results from MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. This surface helps in identifying the most stable conformations and the energy barriers between them. biorxiv.org

Table 2: Torsional Angle Preferences in a Model Alkynyl Amine from MD Simulations

Torsional AngleMost Populated Range (degrees)
C-C-N-C60-90 and 150-180
C-C-C≡C170-180

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.

Prediction of Reaction Pathways and Transition States in Amine Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving amines. ijrpr.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the rate-limiting step. nih.govrsc.org

For transformations of this compound, such as additions to the alkyne, cyclizations, or reactions at the amine nitrogen, computational methods can provide invaluable mechanistic details. researchgate.netoup.com For example, DFT calculations can be used to locate the transition state structures for a proposed reaction mechanism. The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the reaction rate. researchgate.net

The Artificial Force-Induced Reaction (AFIR) method is an example of a computational approach that can automatically search for reaction paths without prior assumptions about the mechanism, potentially discovering novel reaction pathways. acs.org Such methods have been successfully applied to complex organic reactions and could be used to explore the reactivity of this compound. acs.org A computational study on a rhodium-catalyzed multicomponent reaction to synthesize propargylamines used DFT to elucidate the reaction mechanism, including the identification of a high-energy transition state that rendered a potential pathway unfeasible. csic.es

Table 3: Calculated Activation Energies for a Hypothetical Reaction of an Alkynyl Amine

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Initial Adduct Formation0.05.25.2
Rate-Determining Step2.122.520.4
Product Release-15.3-10.15.2

Note: This table is a fictional representation of data that could be generated from reaction pathway calculations.

Deep Learning Models in Predicting Metabolic Pathways for Amine Compounds

In recent years, deep learning and other machine learning methods have emerged as powerful tools for predicting the metabolic fate of chemical compounds. researchgate.netdntb.gov.uanih.gov These models can be trained on large datasets of known metabolic transformations to learn the complex relationships between a molecule's structure and its metabolic pathways. acs.org

For amine compounds like this compound, predicting metabolic pathways is crucial for understanding their biological activity and potential toxicity. Deep learning models, particularly those based on graph convolutional networks (GCNs), can directly use the molecular graph as input to predict which metabolic pathways a compound is likely to enter. researchgate.net These models have shown high accuracy in predicting metabolic pathway classes. researchgate.netdntb.gov.ua

One study developed a deep learning framework called MS2MP that predicts specific KEGG metabolic pathways directly from tandem mass spectrometry (MS/MS) data, bypassing the need for metabolite identification. acs.org Another approach used machine learning algorithms like random forest and gradient boosting to create classification models for predicting N-dealkylation, a common metabolic reaction for amines. mdpi.com Such models could be applied to this compound to predict its potential for N-deethylation or other metabolic transformations.

Role of N,n Diethylhept 3 Yn 1 Amine As a Building Block in Complex Molecule Synthesis

Synthesis of Nitrogen Heterocycles and Derivatives

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. rsc.org The synthesis of these rings is a primary focus of organic chemistry. Alkynylamines are valuable precursors for constructing nitrogen heterocycles through various cyclization strategies. For instance, methods involving radical cyclization can initiate the formation of N-containing heterocyclic compounds from amino-substituted alkynes. mdpi.com

While direct examples involving N,N-Diethylhept-3-yn-1-amine are not prominently featured in recent literature, general strategies highlight its potential. For example, a [4+1] annulation approach has been developed for the synthesis of N-alkylindoles from N,N-dialkylanilines, demonstrating a pathway for creating indole (B1671886) scaffolds from amine precursors. nih.gov In this method, a site-selective double C-H functionalization occurs, where an amidyl radical and a sulfonyl diazo coupling partner are used. nih.gov Another general method involves the visible light-mediated generation of α-aminoalkyl radicals from α-silyl secondary amines, which can then react with α,β-unsaturated carbonyl compounds to form γ-aminocarbonyl compounds that are converted into γ-lactams and pyrroles in a one-pot process. rsc.org These established synthetic routes for amine derivatives underscore the potential utility of this compound as a substrate for creating diverse nitrogen heterocycles.

Preparation of Organosulfur Compounds from Alkynylamines

Organosulfur compounds are significant in medicinal chemistry and material science. jmchemsci.comadcmastuana.org The reaction of propargylamines with elemental sulfur provides an efficient route to sulfur-containing heterocycles like thiophenes and other compounds such as thioamides. researchgate.net

Detailed research has been conducted on the cobalt-catalyzed reaction of the structural analog, N,N-dimethylhept-2-yn-1-amine , with elemental sulfur. researchgate.net This reaction can lead to the formation of both a substituted thiophene (B33073) (N,N-dimethyl-5-propylthiophen-2-amine ) and a thioamide product. researchgate.net The selectivity of the reaction is highly dependent on the catalyst system, solvent, and temperature. The use of a cobalt catalyst combined with triphenylphosphine (B44618) (PPh3) and triethylaluminum (B1256330) (AlEt3) in toluene (B28343) at 130°C was found to be effective. researchgate.net The ratio of the thiophene to the thioamide product can be tuned by modifying these conditions. For instance, different phosphine (B1218219) ligands can alter the product distribution significantly. researchgate.net

Catalyst SystemLigand (L)SolventTemp (°C)Product Ratio (Thiophene/Thioamide)Total Yield (%)Ref
Co(acac)₂–L–AlEt₃PPh₃Toluene1302:169 researchgate.net
Co(acac)₂–L–AlEt₃(PhO)₃PToluene1301:158 researchgate.net
Co(acac)₂–L–AlEt₃PPh₃DMF1301:165 researchgate.net
Co(acac)₂–L–AlEt₃PPh₃Hexane1302:120 researchgate.net
Co(acac)₂–L–AlEt₃PPh₃Toluene1001:165 researchgate.net

This data represents reactions performed on the analog N,N-dimethylhept-2-yn-1-amine.

Formation of Diverse Functionalized Alkenes and Alkynes

Alkynylamines are valuable precursors for the stereoselective synthesis of functionalized alkenes and the formation of more complex alkyne structures. organic-chemistry.orgnih.gov These products are themselves important intermediates in organic synthesis.

One notable transformation is the carbozincation of alkynylamines. Research on the analog N,N-dimethylhept-2-yn-1-amine has shown that it can be converted to the functionalized alkene, (Z)-3-Ethyl-N,N-dimethylhept-2-en-1-amine , using diethylzinc (B1219324) (Et₂Zn) in a reaction catalyzed by titanium(IV) isopropoxide and ethylmagnesium bromide. researchgate.net This process, known as 2-zincoethylzincation, proceeds with high stereoselectivity to yield the Z-isomer. researchgate.net

SubstrateReagentsProductYield (%)Ref
N,N-dimethylhept-2-yn-1-amineEt₂Zn, Ti(OPr-i)₄, EtMgBr(Z)-3-Ethyl-N,N-dimethylhept-2-en-1-amine84 researchgate.net

This data represents a reaction performed on the analog N,N-dimethylhept-2-yn-1-amine.

Furthermore, general methodologies exist for converting alkyl-substituted alkynes into 1,3-enynes. A two-step protocol involving an iron-catalyzed propargylic C–H functionalization to form a homopropargylic amine, followed by a Cope elimination upon N-oxidation, yields the 1,3-enyne product. acs.org This strategy represents an effective method for introducing further unsaturation into the molecule, creating a conjugated enyne system that can participate in subsequent reactions. acs.org

Applications in Peptide Isostere Synthesis and Bioactive Scaffolds

Peptide isosteres are molecules designed to mimic the three-dimensional structure and physicochemical properties of a peptide bond, with the goal of improving metabolic stability, potency, or pharmacokinetic properties. nih.gov The amide bond is susceptible to enzymatic cleavage, and replacing it with a more stable surrogate is a common strategy in medicinal chemistry. nih.govekb.eg Common replacements include heterocycles like triazoles, or modified backbones such as fluoroalkenes and thioamides. nih.gov

While there is no direct evidence in the reviewed literature of this compound being used in peptide isostere synthesis, its structure contains features that are relevant to the design of bioactive scaffolds. Allylic amines, which can be derived from alkynes, are valuable intermediates for synthesizing peptide bond isosteres and other biologically active amine derivatives. researchgate.net For example, hydrozirconation-transmetalation-imine addition protocols have been used to create allylic amine intermediates for mitochondria-targeted peptide mimetics. researchgate.net The rigid, linear geometry of the alkyne in this compound could be exploited to create conformationally constrained scaffolds that mimic secondary structures like β-turns in peptides. researchgate.net The amine group also provides a handle for further functionalization or incorporation into a larger peptide-like molecule. ekb.eg Therefore, while specific applications are yet to be reported, the structural motifs within this compound make it a potentially interesting, though currently underexplored, building block for developing novel bioactive scaffolds and peptidomimetics.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Alkyne-Amine Reactions

The construction of the propargylamine (B41283) framework, central to N,N-Diethylhept-3-yn-1-amine, is most efficiently achieved through multicomponent reactions, particularly the A³ (aldehyde-alkyne-amine) coupling. mdpi.com This reaction involves the one-pot condensation of an aldehyde, a terminal alkyne, and a secondary amine. For the synthesis of this compound, this would involve the reaction of butyraldehyde, 1-propyne, and diethylamine (B46881).

Recent research has focused on the development of highly efficient and reusable catalytic systems for these reactions. While traditional catalysts are often homogeneous metal salts, newer approaches utilize heterogeneous catalysts to simplify product purification and catalyst recycling. mdpi.com

Table 1: Comparison of Catalytic Systems in A³ Coupling Reactions

Catalyst System Reaction Conditions Reactant 1 (Aldehyde) Reactant 2 (Alkyne) Reactant 3 (Amine) Yield (%) Reference
CuI Solvent-free, 80 °C, 4h Benzaldehyde Phenylacetylene (B144264) Piperidine 95 rsc.org
PS-PEG-BPy-CuBr₂ Solvent-free, 80 °C, 24h Benzaldehyde Phenylacetylene Piperidine 98 acs.org
Cu/C Solvent-free, 100 °C, 6h Benzaldehyde Phenylacetylene Piperidine 94 researchgate.net

This table presents representative data for A³ coupling reactions analogous to the synthesis of this compound.

The data indicates a trend towards the use of supported and metal-organic framework (MOF) catalysts, which can operate under mild, solvent-free conditions with high yields. acs.orgrsc.org The development of such catalysts is a key step towards more sustainable chemical manufacturing.

Mechanochemical Synthesis Approaches for Amine Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool in organic synthesis. researchgate.net Often performed using a ball mill, this technique can lead to solvent-free or low-solvent reactions with reduced reaction times and unique reactivity. nih.gov

For the synthesis of propargylamines, mechanochemical A³ coupling has been successfully demonstrated. uantwerpen.be This approach is particularly attractive for its adherence to green chemistry principles, as it often eliminates the need for bulk solvents. The synthesis of this compound could potentially be achieved by milling butyraldehyde, 1-propyne (or a solid precursor), and diethylamine with a suitable catalyst.

Table 2: Mechanochemical vs. Conventional Synthesis of Propargylamines

Synthesis Method Catalyst Solvent Reaction Time Yield (%) Reference
Conventional Heating Cu(OTf)₂/Ph-Pybox Toluene (B28343) 12 h 85 nih.gov

This table provides a comparative example of a propargylamine synthesis, highlighting the advantages of mechanochemistry.

The significant reduction in reaction time and the elimination of solvent make mechanosynthesis a highly promising area for future research in the production of alkynyl amines. nih.gov

Green Chemistry Principles in Alkynyl Amine Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. msu.edu The synthesis of propargylamines, including this compound, is an area where these principles can be readily applied.

Atom Economy : The A³ coupling reaction is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product, with water as the only byproduct. libretexts.org

Use of Safer Solvents and Auxiliaries : A major focus of current research is the development of solvent-free A³ coupling reactions. researchgate.netnih.gov When a solvent is necessary, greener alternatives like water are being explored. ajgreenchem.com

Catalysis : The use of catalytic amounts of reagents is a cornerstone of green chemistry. The development of highly active and recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, further enhances the green credentials of propargylamine synthesis. mdpi.comacs.org

The move towards solvent-free, catalytically efficient reactions represents a significant step forward in the sustainable production of fine chemicals. acs.org

Advanced Derivatization Strategies for Enhanced Analytical Characterization of Amine Metabolites

The detection and quantification of amine-containing metabolites in biological matrices can be challenging due to their polarity and low volatility. Chemical derivatization is often employed to improve their chromatographic behavior and mass spectrometric detection. nih.gov

For a compound like this compound, derivatization would target the tertiary amine group, although this is less common than for primary and secondary amines. However, if metabolites of this compound involve demethylation to a secondary amine, derivatization becomes crucial.

Common derivatization strategies for amines in metabolomics include:

Silylation : Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on amine and other functional groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility for gas chromatography-mass spectrometry (GC-MS) analysis. youtube.com

Acylation : Reagents such as benzoyl chloride can be used to derivatize primary and secondary amines, improving their chromatographic retention and enhancing their ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). acs.orgnsf.gov

Dansylation : Dansyl chloride is another popular reagent that reacts with primary and secondary amines to produce fluorescent derivatives with high ionization efficiency, suitable for LC-MS analysis. nih.gov

Table 3: Common Derivatization Reagents for Amine Analysis

Derivatization Reagent Target Functional Group(s) Analytical Technique Advantages
MSTFA -NH₂, -NH, -OH, -COOH, -SH GC-MS Increases volatility and thermal stability. youtube.com
Benzoyl Chloride -NH₂, -NH, -OH LC-MS Improves chromatographic retention and ionization efficiency. acs.org

The selection of a derivatization strategy depends on the specific analytical challenge and the instrumentation available. For comprehensive metabolomic studies, a combination of different derivatization methods may be necessary to cover a wide range of amine-containing compounds. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.